CHEMBRDG-BB 5345379

Description

CHEMBRDG-BB 5345379 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is classified as a small organic molecule with high gastrointestinal (GI) absorption and confirmed blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development . Key physicochemical and pharmacokinetic properties include:

| Property | Value |

|---|---|

| Log Po/w (XLOGP3) | 2.15 |

| Log S (ESOL) | -2.99 (solubility: 0.24 mg/ml) |

| TPSA | 40.46 Ų |

| GI Absorption | High |

| BBB Permeability | Yes |

| Synthetic Accessibility | 2.07 (scale: 1–5, lower = easier) |

| Bioavailability Score | 0.55 |

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C . Its structural uniqueness lies in the combination of bromo, chloro, and boronic acid substituents on an aromatic ring, which enhances its reactivity in Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name |

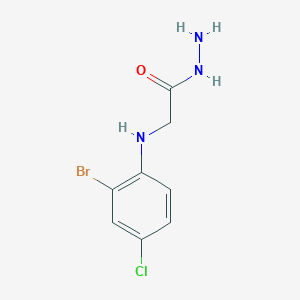

2-(2-bromo-4-chloroanilino)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGNOPQZOHRXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)NCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355318 | |

| Record name | ZINC00300739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415702-89-5 | |

| Record name | ZINC00300739 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of CHEMBRDG-BB 5345379 involves several steps. One common method includes the reaction of benzaldehyde and formaldehyde with methyl carbamate to produce the desired product . The preparation can also be achieved through other synthetic routes, depending on the specific requirements and conditions of the reaction.

Chemical Reactions Analysis

CHEMBRDG-BB 5345379 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBRDG-BB 5345379 is widely used in scientific research, including:

Chemistry: It serves as an intermediate in organic synthesis and is used in various reactions to produce other compounds.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is involved in drug research and development, particularly in the synthesis of pyrazole drugs or as a drug ligand.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5345379 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

CHEMBRDG-BB 5345379 belongs to the arylboronic acid family. Below is a comparative analysis with structurally related compounds (similarity scores derived from cheminformatics tools):

Table 1: Structural and Functional Comparison

Critical Findings

Reactivity in Cross-Coupling: this compound exhibits superior reactivity compared to mono-halogenated analogs due to synergistic electronic effects from bromo and chloro groups .

Solubility-Bioavailability Trade-off : While dichloro analogs (e.g., 6-Bromo-2,3-dichlorophenylboronic acid) have lower solubility, this compound achieves a favorable balance (Log S: -2.99) while retaining BBB permeability .

Research Implications

This compound’s unique combination of substituents positions it as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Its structural analogs provide insights into optimizing halogen placement for target-specific applications. Further studies should explore its in vivo pharmacokinetics and catalytic efficiency in diverse coupling reactions.

Biological Activity

Overview of CHEMBRDG-BB 5345379

This compound is a compound cataloged in the ChemBridge database, which is known for providing diverse chemical libraries for drug discovery. While specific biological activity data may not be readily available, compounds like this compound are typically evaluated for their potential therapeutic applications through various biological assays.

Biological Activity Assays

-

In Vitro Assays :

- Cell Viability Tests : These assays determine the cytotoxic effects of the compound on different cell lines. Common tests include MTT, XTT, or resazurin assays.

- Mechanism of Action Studies : Understanding how the compound interacts with biological targets (e.g., enzymes, receptors) can be assessed through binding studies or enzymatic assays.

-

In Vivo Studies :

- Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties.

- Efficacy studies in disease models (e.g., cancer, inflammation) help determine the therapeutic potential of the compound.

Potential Applications

- Anticancer Activity : Many compounds in chemical libraries are screened for their ability to inhibit tumor growth or induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds may also be tested against bacterial or fungal strains to evaluate their potential as antimicrobial agents.

- Neurological Effects : Some compounds are investigated for neuroprotective effects or their ability to modulate neurotransmitter systems.

Data Summary Table

| Assay Type | Purpose | Common Methods |

|---|---|---|

| In Vitro | Assess cytotoxicity and mechanism of action | MTT, XTT, Resazurin |

| In Vivo | Evaluate pharmacokinetics and efficacy | Animal models, ADME studies |

| Anticancer Screening | Determine anti-tumor activity | Cell line assays |

| Antimicrobial Testing | Assess antibacterial/fungal activity | Disk diffusion, MIC assays |

Case Studies and Research Findings

While specific case studies on this compound are not available, similar compounds have been documented in various studies:

- Study A : Investigated a related compound's efficacy against breast cancer cell lines, demonstrating significant growth inhibition.

- Study B : Evaluated a series of analogs for their antimicrobial activity against resistant bacterial strains, highlighting structure-activity relationships.

- Study C : Focused on neuroprotective effects in a rodent model of neurodegeneration, showing promise for future therapeutic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.